REACTION_CXSMILES
|
Br.[NH2:2][C:3]1[S:4][CH:5]=[C:6]([CH2:8][CH2:9][N:10]2C(=O)C3C(=CC=CC=3)C2=O)[N:7]=1.Br>O>[NH2:10][CH2:9][CH2:8][C:6]1[N:7]=[C:3]([NH2:2])[S:4][CH:5]=1 |f:0.1|
|
Name
|
|
Quantity
|
25.7 g
|
Type
|
reactant
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Smiles
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Br.NC=1SC=C(N1)CCN1C(C2=CC=CC=C2C1=O)=O
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to cool down to r.t. (
|
Type
|
CUSTOM
|
Details
|
fast precipitation of a beige solid
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Type
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FILTRATION
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Details
|
The resulting suspension was filtered
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Type
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WASH
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Details
|
the filter cake (phthalic acid) was washed with water
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Type
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CONCENTRATION
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Details
|
The obtained orange homogeneous filtrate was then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The remaining water was finally removed by co-evaporation with toluene (repeated several times)
|
Type
|
CUSTOM
|
Details
|
the obtained residue was further dried under hv
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
NCCC=1N=C(SC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |